(2R)-2-(Methoxymethyl)morpholine
Overview
Description
“(2R)-2-(Methoxymethyl)morpholine” is a chemical compound with the CAS Number: 157791-21-4 . It has a molecular weight of 131.17 and its IUPAC name is (2R)-2-(methoxymethyl)morpholine .
Synthesis Analysis
The synthesis of “(2R)-2-(Methoxymethyl)morpholine” involves a solution of ®- (~) glycidylmethylether (0.800 g, 10.66 mmol) in methanol (11 mL) being added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C .Molecular Structure Analysis
The Inchi Code of “(2R)-2-(Methoxymethyl)morpholine” is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . The Inchi Key is ZPELJYYPPKJKBE-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
“(2R)-2-(Methoxymethyl)morpholine” is a light yellow to yellow liquid . It should be stored in a refrigerator .Scientific Research Applications
Chiral Synthesis Applications : (2R)-2-(Methoxymethyl)morpholine is used in the chiral synthesis of compounds with potential pharmaceutical applications. For instance, Prabhakaran et al. (2004) discussed the synthesis of compounds that could serve as norepinephrine reuptake inhibitors, which are significant in treating depression (Prabhakaran, Majo, Mann, & Kumar, 2004).
Synthesis of Radioligands for PET Imaging : Another application is in the synthesis of radioligands for positron emission tomography (PET) imaging. Lin and Ding (2004) described the synthesis and resolution of a compound derived from (2R)-2-(Methoxymethyl)morpholine, used to study the norepinephrine transporter system in baboons (Lin & Ding, 2004).
Analgesic Drug Synthesis : Ahmadi et al. (2011) synthesized new derivatives of (2R)-2-(Methoxymethyl)morpholine to explore their effects on pain perception in rats. These derivatives showed significant analgesic effects, indicating potential applications in pain management (Ahmadi, Khalili, Hajikhani, & Naserbakht, 2011).
Cancer Research and Drug Synthesis : The compound has been used in cancer research. For example, Kucińska et al. (2015) studied derivatives of (2R)-2-(Methoxymethyl)morpholine for their potential in photodynamic therapy against cancer cells (Kucińska et al., 2015).
Chemical Synthesis and Structural Studies : Singh et al. (2001) focused on the synthesis and crystal structure of a compound derived from (2R)-2-(Methoxymethyl)morpholine, demonstrating its potential in forming complexes with metals like platinum and ruthenium (Singh, Kumar, & Butcher, 2001).
Pharmacological Research : The compound's derivatives have been studied for their pharmacological properties. Ong et al. (1998) examined morpholin-2-yl-phosphinic acids, derivatives of (2R)-2-(Methoxymethyl)morpholine, as potent GABA(B) receptor antagonists in the brain (Ong et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(methoxymethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437399 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Methoxymethyl)morpholine | |
CAS RN |
157791-21-4 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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